molecular formula C12H14N2O4 B8221663 Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate

Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B8221663
M. Wt: 250.25 g/mol
InChI Key: HJVMBXLKLVMLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H14N2O4 It is characterized by the presence of an azetidine ring, a benzyl group, and functional groups such as carbamoyl and hydroxy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The carbamoyl and hydroxy groups are introduced through specific reactions such as carbamoylation and hydroxylation.

    Benzylation: The benzyl group is introduced via benzylation reactions, often using benzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Benzyl 3-hydroxyazetidine-1-carboxylate
  • Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Comparison: Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c13-10(15)12(17)7-14(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVMBXLKLVMLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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